![molecular formula C19H17NO3S B2398755 (E)-N-(7-Hydroxynaphthalen-1-YL)-2-(4-methylphenyl)ethenesulfonamide CAS No. 1798394-64-5](/img/structure/B2398755.png)
(E)-N-(7-Hydroxynaphthalen-1-YL)-2-(4-methylphenyl)ethenesulfonamide
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Description
(E)-N-(7-Hydroxynaphthalen-1-YL)-2-(4-methylphenyl)ethenesulfonamide, also known as HN1, is a small molecule that has been extensively studied for its potential therapeutic applications. HN1 is a sulfonamide derivative that has shown promising results in preclinical studies as an anticancer agent.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
The synthesis and characterization of new compounds with benzenesulfonamide derivatives, such as zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, have shown remarkable properties useful for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Sulfonamides synthesized through the condensation of 2-(hydroxy)naphthaldehyde have been evaluated for their antimicrobial activities against both certified and resistant strains of Gram-positive and Gram-negative bacteria. These compounds have shown better performance against resistant pathogens compared to standard strains, with minimum inhibitory concentration (MIC) data ranging from 32 to 128 μg/ml, indicating their potential as novel antimicrobial agents (Mondal, Mandal, Mondal, & Sinha, 2017).
Enzyme Inhibition
The biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase has identified compounds with high affinity, showcasing IC50 values in the nanomolar range. These inhibitors are crucial for regulating the kynurenine pathway, which is involved in neurodegenerative diseases, making them valuable for therapeutic applications (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Drug Development and Molecular Design
The design and synthesis of novel (E)-N-aryl-2-arylethenesulfonamides have demonstrated potent cytotoxicity against a wide range of cancer cell lines, including drug-resistant ones. Preliminary drug development studies indicate that these compounds disrupt microtubule formation, arrest cells in the mitotic phase, and have the potential for increased blood-brain barrier permeability, making them promising candidates for anticancer agents (Reddy et al., 2013).
properties
IUPAC Name |
(E)-N-(7-hydroxynaphthalen-1-yl)-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-14-5-7-15(8-6-14)11-12-24(22,23)20-19-4-2-3-16-9-10-17(21)13-18(16)19/h2-13,20-21H,1H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMCOUOADXUQIW-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(7-Hydroxynaphthalen-1-YL)-2-(4-methylphenyl)ethenesulfonamide |
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